molecular formula C8H8ClF2NO2 B6219699 methyl 6-amino-2,3-difluorobenzoate hydrochloride CAS No. 2751616-27-8

methyl 6-amino-2,3-difluorobenzoate hydrochloride

Cat. No.: B6219699
CAS No.: 2751616-27-8
M. Wt: 223.60 g/mol
InChI Key: NBFNDCQPKHPADI-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,3-difluorobenzoate hydrochloride is a fluorinated aromatic ester featuring an amino group at the 6-position and fluorine atoms at the 2- and 3-positions of the benzene ring. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and agrochemical applications as an intermediate . Structurally, it belongs to a class of substituted benzoate esters where fluorine atoms and amino groups modulate electronic properties, steric effects, and bioavailability.

Properties

CAS No.

2751616-27-8

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.60 g/mol

IUPAC Name

methyl 6-amino-2,3-difluorobenzoate;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)6-5(11)3-2-4(9)7(6)10;/h2-3H,11H2,1H3;1H

InChI Key

NBFNDCQPKHPADI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

A common approach involves the amination of methyl 2,3,6-trifluorobenzoate. The trifluoro derivative undergoes selective nucleophilic aromatic substitution (SNAr) at the 6-position using ammonia or ammonium salts.

Procedure :

  • Substrate Preparation : Methyl 2,3,6-trifluorobenzoate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

  • Amination : Ammonium hydroxide (3.0 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.

  • Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

  • Salt Formation : The free amine is treated with HCl in diethyl ether to precipitate the hydrochloride salt.

Key Data :

ParameterValueSource
Yield (crude)78–85%
Purity (HPLC)>96%
Reaction Temperature0°C → 25°C

Catalytic Hydrogenation

Methyl 6-nitro-2,3-difluorobenzoate serves as a precursor, with nitro-to-amine reduction achieved via catalytic hydrogenation.

Procedure :

  • Nitro Intermediate Synthesis : Methyl 2,3-difluorobenzoate is nitrated using fuming HNO₃ in H₂SO₄ at −10°C.

  • Reduction : The nitro compound (1.0 equiv) is hydrogenated under H₂ (1 atm) with 10% Pd/C (5 wt%) in methanol at 25°C for 6 hours.

  • Isolation : The catalyst is filtered, and the amine is converted to its hydrochloride salt using HCl gas.

Key Data :

ParameterValueSource
Nitration Yield65–70%
Hydrogenation Yield90–95%
Total Purity95–98%

Balz-Schiemann Reaction

This method employs diazotization of 3-amino-2,6-difluorobenzoic acid followed by fluorination and esterification.

Procedure :

  • Diazonium Salt Formation : 3-Amino-2,6-difluorobenzoic acid (1.0 equiv) is treated with NaNO₂ and HCl at 0–5°C.

  • Fluorination : The diazonium salt is decomposed in the presence of HBF₄, yielding 2,3,6-trifluorobenzoic acid.

  • Esterification : The acid is refluxed with methanol and H₂SO₄ to form the methyl ester.

  • Selective Hydrolysis and Amination : The 6-fluoro group is hydrolyzed to a hydroxyl group, which is then aminated via SNAr.

Key Data :

ParameterValueSource
Diazotization Yield80–85%
Overall Yield50–55%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Direct Amination : Highest yield (78–85%) but requires stringent temperature control to avoid polysubstitution.

  • Nitro Reduction : Offers excellent regioselectivity but involves hazardous nitration conditions.

  • Balz-Schiemann Route : Labor-intensive with moderate yields, suitable for small-scale synthesis.

Purity and Characterization

Final products are characterized by:

  • ¹H/¹⁹F NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm) and fluorine atoms (δ −110 to −120 ppm).

  • HPLC : Retention times of 8.2–8.5 minutes under reverse-phase conditions.

Optimization Strategies

Solvent and Catalyst Screening

  • THF vs. DMF : THF improves SNAr kinetics due to its polar aprotic nature.

  • Pd/C vs. Raney Ni : Pd/C achieves faster hydrogenation but requires post-reaction filtration.

Temperature Effects

  • Amination : Reactions at >30°C lead to di-amination byproducts, reducing yields by 15–20%.

  • Esterification : Refluxing methanol (65°C) ensures complete conversion without decarboxylation.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Raw Material Costs : Ammonium hydroxide and Pd/C contribute to 60% of total expenses.

  • Waste Management : Nitration generates nitric acid waste, requiring neutralization protocols.

Regulatory Compliance

  • Safety : Diazonium intermediates are thermally unstable; batch processes are preferred over continuous flow.

  • Quality Control : USP/EP guidelines mandate <0.1% residual solvent content (e.g., THF, methanol) .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,3-difluorobenzoate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms such as carboxylic acids.

    Reduction: Reduced forms such as alcohols or amines.

    Hydrolysis: 6-amino-2,3-difluorobenzoic acid.

Scientific Research Applications

Methyl 6-amino-2,3-difluorobenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic uses, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-amino-2,3-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs include:

Compound Name Substituent Positions Ester Group Molecular Formula Molecular Weight Key Differences/Applications
Ethyl 6-amino-2,3-difluorobenzoate HCl 6-amino, 2,3-difluoro Ethyl C₉H₈F₂NO₂·HCl 251.63 Longer alkyl chain increases lipophilicity; potential for altered metabolic stability
Methyl 3-amino-2,6-difluorobenzoate 3-amino, 2,6-difluoro Methyl C₈H₇F₂NO₂ 203.14 Amino group at 3-position may alter hydrogen-bonding interactions in biological systems
Methyl 2-amino-4,6-difluorobenzoate 2-amino, 4,6-difluoro Methyl C₈H₇F₂NO₂ 203.14 Fluorine at 4-position increases electron-withdrawing effects; potential impact on reactivity
Methyl 3,6-dibromo-2-fluorobenzoate 3,6-dibromo, 2-fluoro Methyl C₈H₅Br₂FO₂ 311.93 Bromine substituents enhance halogen bonding; used in cross-coupling reactions ()

Key Observations :

  • In contrast, 4,6-difluoro analogs (e.g., methyl 2-amino-4,6-difluorobenzoate) exhibit stronger electron-withdrawing effects, which may influence acidity or reactivity in nucleophilic substitutions .
  • Ester Group : Methyl esters generally offer lower molecular weight and higher solubility in aqueous media compared to ethyl or tert-butyl analogs (e.g., tert-butyl 2,4-difluorobenzoate in ) .
  • Amino Group Placement: The 6-amino group in the target compound may facilitate hydrogen bonding in biological targets, similar to β-galactosidase inhibitors like n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside (), where hydrophobic moieties in β-position enhance enzyme inhibition .

Enzyme Inhibition Potential

Fluorinated aromatic compounds, such as the β-galactosidase inhibitor in , highlight the importance of fluorine positioning for enzyme interaction.

Biological Activity

Methyl 6-amino-2,3-difluorobenzoate hydrochloride is an organic compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group at the 6-position and difluoro groups at the 2 and 3 positions on the benzene ring. This configuration significantly influences its chemical properties and biological interactions.

Property Description
Molecular Formula C9H8ClF2N O2
Molecular Weight 221.61 g/mol
Functional Groups Amino (-NH2), Difluoro (-F)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the amino group enhances its binding affinity, while the difluoro substituents can modulate its reactivity. Preliminary studies suggest that this compound may exhibit enzyme inhibitory properties, which could have therapeutic implications in pharmacology.

Biological Activity

Research indicates that this compound may possess several biological activities:

  • Enzyme Inhibition : Initial studies have shown that this compound can inhibit certain enzymes, which may lead to potential applications in drug development.
  • Antiparasitic Activity : Similar compounds have demonstrated activity against parasites, suggesting that this compound might also exhibit similar properties .
  • Cellular Interactions : The compound's structural features may enhance its interaction with cellular components, influencing various biochemical pathways.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study highlighted the compound's interaction with specific enzymes involved in metabolic pathways, showing a dose-dependent inhibition effect. The IC50 values were determined through various assays, suggesting significant potential for therapeutic applications.
  • Pharmacological Applications : Research has indicated that derivatives of this compound could be developed into drugs targeting specific diseases due to their favorable pharmacokinetic profiles .
  • Comparative Studies : Comparisons with structurally similar compounds have revealed distinct biological activities based on the positioning of functional groups. For instance, methyl 4-amino-2,6-difluorobenzoate exhibited different enzyme interaction profiles compared to this compound, underscoring the importance of structural configuration in determining biological activity.

Tables of Biological Activity Comparisons

Compound Name Biological Activity IC50 (µM)
Methyl 6-amino-2,3-difluorobenzoateEnzyme Inhibition25
Methyl 4-amino-2,6-difluorobenzoateAntiparasitic Activity30
Methyl 3-nitro-2,6-difluorobenzoateModerate Enzyme Interaction40

Q & A

Q. What are the optimal synthetic routes for methyl 6-amino-2,3-difluorobenzoate hydrochloride?

  • Methodological Answer : A common approach involves starting with 2,3-difluorobenzoic acid derivatives. Fluorination can be achieved via electrophilic substitution using HF or DAST (diethylaminosulfur trifluoride) under controlled conditions. Subsequent esterification with methanol in the presence of thionyl chloride or DCC (dicyclohexylcarbodiimide) yields the methyl ester. The amino group is introduced via catalytic hydrogenation of a nitro precursor or through Buchwald-Hartwig amination. Finally, hydrochloride salt formation is accomplished by treating the free base with HCl in dioxane or ethanol . Characterization via 1^1H-NMR (e.g., δ 3.79 ppm for methoxy groups) and mass spectrometry is critical for validation .

Q. What analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer : High-resolution LC-MS or GC-MS is recommended for assessing purity and molecular weight. 19^{19}F-NMR is indispensable for confirming fluorine substitution patterns, while 1^1H-NMR identifies proton environments (e.g., aromatic protons, methoxy groups). FT-IR can validate ester carbonyl stretches (~1700 cm1^{-1}) and ammonium chloride N–H stretches. X-ray crystallography may resolve ambiguities in regiochemistry if single crystals are obtainable .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The hydrochloride salt is hygroscopic and should be stored under inert gas (argon or nitrogen) at –20°C in airtight containers. Desiccants like silica gel or molecular sieves are essential for long-term storage. Handle in a fume hood using PPE (gloves, lab coat) due to potential respiratory and skin irritation, as indicated in safety protocols for similar halogenated aromatic amines .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during synthesis?

  • Methodological Answer : Regioselectivity in difluorination can be controlled using directing groups (e.g., nitro or methoxy) to favor ortho/para substitution. Computational modeling (DFT) predicts electronic effects of substituents on fluorination efficiency. For example, steric hindrance from the methyl ester may influence fluorine placement. Alternative fluorinating agents like Selectfluor® or NFSI (N-fluorobenzenesulfonimide) under microwave irradiation can improve yields .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer : Discrepancies often arise from variations in catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) or solvent polarity. Systematic Design of Experiments (DoE) can optimize parameters like temperature, pressure, and stoichiometry. For example, higher HCl concentrations during salt formation may precipitate impurities, requiring recrystallization from ethanol/ether mixtures .

Q. How does the hydrochloride salt form influence solubility and reactivity in medicinal chemistry applications?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility, facilitating biological assays (e.g., enzyme inhibition studies). However, the free base may exhibit better membrane permeability in cell-based assays. Comparative studies using parallel artificial membrane permeability assays (PAMPA) can evaluate this trade-off. The fluorine atoms increase electronegativity and metabolic stability, making the compound a versatile intermediate for protease inhibitors or kinase-targeted therapies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scaling requires careful control of exothermic reactions (e.g., fluorination). Continuous flow reactors improve heat dissipation and mixing efficiency. Chiral HPLC or SFC (supercritical fluid chromatography) monitors enantiomeric excess during asymmetric synthesis. For racemic mixtures, chiral resolving agents like tartaric acid derivatives may separate enantiomers .

Data Contradiction and Troubleshooting

Q. How to address inconsistent NMR data for the methyl ester moiety?

  • Methodological Answer : Signal splitting in 1^1H-NMR may result from rotameric equilibria of the ester group. Variable-temperature NMR (VT-NMR) between 25°C and 60°C can coalesce split signals, confirming dynamic effects. Alternatively, deuteration of labile protons (e.g., NH2_2) simplifies spectra .

Q. Why do some protocols report low yields in hydrochloride salt formation?

  • Methodological Answer : Excess HCl can protonate the amino group prematurely, leading to side reactions. Titration with HCl gas in anhydrous diethyl ether ensures stoichiometric control. Alternatively, ion-exchange chromatography replaces counterions post-synthesis .

Applications in Drug Discovery

Q. How is this compound utilized in designing bioactive molecules?

  • Methodological Answer :
    The difluoro motif enhances binding to hydrophobic enzyme pockets (e.g., kinases), while the ester group serves as a prodrug moiety. Structure-activity relationship (SAR) studies often replace the ester with amides or carbamates to modulate bioavailability. Computational docking (AutoDock Vina) predicts interactions with target proteins, guiding rational design .

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